3-Ethoxy-4-fluorobenzenesulfonyl chloride is an organic compound classified under sulfonyl chlorides. It is characterized by the presence of an ethoxy group and a fluorine atom attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility, particularly in pharmaceutical chemistry and material science.
3-Ethoxy-4-fluorobenzenesulfonyl chloride belongs to the class of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group () bonded to a chlorine atom. These compounds are known for their reactivity, particularly in nucleophilic substitution reactions.
The synthesis of 3-ethoxy-4-fluorobenzenesulfonyl chloride typically involves two main steps: sulfonation and chlorination.
The reaction conditions are crucial for achieving optimal yields:
The molecular formula of 3-ethoxy-4-fluorobenzenesulfonyl chloride is , with a molecular weight of approximately 238.66 g/mol. Its structure features:
Property | Value |
---|---|
CAS Number | 1268334-98-0 |
Molecular Formula | C₈H₈ClFO₃S |
Molecular Weight | 238.66 g/mol |
IUPAC Name | 3-Ethoxy-4-fluorobenzenesulfonyl chloride |
InChI | InChI=1S/C8H8ClFO3S/c1-2-13... |
Canonical SMILES | CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)F |
3-Ethoxy-4-fluorobenzenesulfonyl chloride undergoes several types of chemical reactions:
The mechanism of action for 3-ethoxy-4-fluorobenzenesulfonyl chloride revolves around its reactivity as a sulfonyl chloride:
Property | Value |
---|---|
Density | Approximately 1.5 g/cm³ |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties indicate that it is a reactive compound that must be handled with care due to its corrosive nature as indicated by hazard classifications .
3-Ethoxy-4-fluorobenzenesulfonyl chloride has diverse applications in scientific research:
This compound's unique properties make it valuable across multiple fields, highlighting its importance in both research and industrial applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: